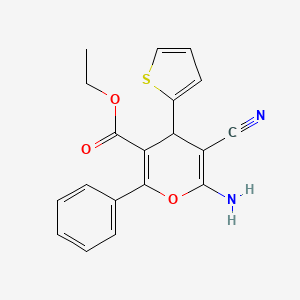

ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-2-phenyl-4-thiophen-2-yl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-2-23-19(22)16-15(14-9-6-10-25-14)13(11-20)18(21)24-17(16)12-7-4-3-5-8-12/h3-10,15H,2,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPNFDAGTJPVRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Knoevenagel Condensation: This step involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as piperidine to form ethyl 2-cyano-3-phenylacrylate.

Michael Addition: The product from the Knoevenagel condensation undergoes a Michael addition with 2-thiophenecarboxaldehyde to form an intermediate.

Cyclization: The intermediate then undergoes cyclization in the presence of ammonium acetate to form the pyran ring, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyran compounds exhibit significant anticancer properties. Ethyl 6-amino-5-cyano derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific modifications to the pyran structure enhanced its ability to inhibit tumor growth in vitro and in vivo models, suggesting potential as an anticancer agent .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research has indicated that ethyl 6-amino-5-cyano derivatives possess inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Synthetic Intermediates

Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate serves as a valuable intermediate in the synthesis of more complex organic compounds. Its ability to undergo further reactions, such as nucleophilic substitutions and cycloadditions, makes it a versatile building block in organic synthesis .

Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals. The incorporation of thienyl groups enhances the biological activity of the resulting compounds, making them suitable candidates for drug development .

Polymer Chemistry

In material science, ethyl 6-amino-5-cyano derivatives have been explored for their potential use in polymer chemistry. Their unique chemical structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. Research indicates that incorporating these compounds into polymer matrices can enhance their performance in various applications, including coatings and composites .

Photovoltaic Materials

There is ongoing research into the use of ethyl 6-amino derivatives as components in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for improving the efficiency of solar cells .

Case Studies

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to form various types of interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, with its targets.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) groups at position 4 significantly alter reactivity and electronic profiles .

- Heterocyclic vs. Aromatic Substituents : The 2-thienyl group in the target compound provides sulfur-mediated interactions, contrasting with pyridinyl or chlorophenyl groups, which offer halogen or nitrogen-based reactivity .

- Crystallinity : Symmetric substituents (e.g., 4-methylphenyl) promote ordered crystal packing, while bulkier groups (e.g., propyl) may reduce crystallinity .

Biological Activity

Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological potentials.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 284.31 g/mol

CAS Number: 72568-47-9

The compound features a pyran ring structure, which is known for its role in various bioactive molecules. The unique arrangement of substituents on the pyran ring contributes to its biological properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyran derivatives, including this compound. In a recent study, various synthesized compounds were evaluated for their anti-proliferative activity against multiple cancer cell lines. The results indicated that several derivatives exhibited IC values lower than those of established chemotherapeutics, suggesting superior efficacy.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5e | NCI-H460 | 0.40 |

| 5f | HCT-116 | 0.29 |

| 7k | U251 | 0.25 |

| 7l | OVCAR-3 | 0.24 |

The presence of electron-withdrawing groups like cyano and carboxylic moieties was linked to enhanced cytotoxicity, indicating a structure-activity relationship (SAR) that favors specific substitutions for increased potency .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyran derivatives have also been explored. Compounds similar to this compound have demonstrated inhibition of COX enzymes, which play a critical role in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

3. Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, this compound has shown promise in:

- Antimicrobial Activity: Exhibiting inhibitory effects against various bacterial and fungal strains.

- Antioxidant Properties: Demonstrating the ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

A comprehensive review of the literature reveals consistent findings regarding the biological activities of pyran derivatives:

- Cytotoxicity Studies: A study found that several synthesized compounds exhibited significant cytotoxicity against cancer cell lines, with some derivatives outperforming standard treatments .

- Mechanistic Insights: Research indicates that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- SAR Analysis: The effectiveness of ethyl 6-amino derivatives was correlated with specific structural features, emphasizing the importance of functional group positioning on the pyran ring for enhancing biological activity .

Q & A

Q. How to validate purity when analytical data conflicts?

- Methodology : Cross-validate HPLC (C18 column, acetonitrile/water) with ¹³C NMR DEPT-135. If MS shows [M+H]⁺ but elemental analysis deviates (<0.3% C/H/N), repeat combustion analysis or use HRMS (Q-TOF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.